molecular formula C7H17NO B2610560 3-(Tert-butylamino)propan-1-ol CAS No. 18366-44-4

3-(Tert-butylamino)propan-1-ol

Cat. No.: B2610560
CAS No.: 18366-44-4
M. Wt: 131.219
InChI Key: PGOFJDZYVIIGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tert-butylamino)propan-1-ol is an organic compound with the molecular formula C7H17NO. It is a tertiary amine and an alcohol, characterized by the presence of a tert-butyl group attached to the nitrogen atom and a hydroxyl group on the propyl chain. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Tert-butylamino)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the tert-butylamine displaces the chlorine atom on the propanol, forming the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butylamino)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted amines depending on the reagents used.

Scientific Research Applications

3-(Tert-butylamino)propan-1-ol is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Tert-butylamino)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(Tert-butylamino)-2-(4-morpholino-1,2,5-thiadiazol-3-yloxy)propan-1-ol:

    3-(Tert-butylamino)-2-hydroxypropylamine: Similar structure but different functional groups, affecting its reactivity and applications.

Uniqueness

3-(Tert-butylamino)propan-1-ol is unique due to its combination of a tertiary amine and an alcohol functional group, providing a versatile platform for chemical modifications and applications in various fields.

Properties

IUPAC Name

3-(tert-butylamino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2,3)8-5-4-6-9/h8-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOFJDZYVIIGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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